molecular formula C18H11Cl B3059224 6-Chlorochrysene CAS No. 95791-46-1

6-Chlorochrysene

Cat. No.: B3059224
CAS No.: 95791-46-1
M. Wt: 262.7 g/mol
InChI Key: LVKLJLYFIFXBKM-UHFFFAOYSA-N
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Description

6-Chlorochrysene is a chlorinated polycyclic aromatic hydrocarbon (ClPAH) with the molecular formula C18H11Cl. It is a derivative of chrysene, where one hydrogen atom is substituted by a chlorine atom. Chlorinated polycyclic aromatic hydrocarbons are known for their persistence in the environment and potential health hazards, including carcinogenicity .

Preparation Methods

6-Chlorochrysene can be synthesized through various methods, including the chlorination of chrysene. One common method involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction typically takes place at elevated temperatures to ensure the substitution of the hydrogen atom with a chlorine atom .

Industrial production methods often involve the chlorination of polycyclic aromatic hydrocarbons derived from coal tar or petroleum sources. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the desired chlorinated product .

Chemical Reactions Analysis

6-Chlorochrysene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form chlorinated quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding hydro derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chlorinated quinones, while reduction can produce hydro derivatives .

Scientific Research Applications

6-Chlorochrysene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chlorochrysene involves its interaction with cellular components, leading to toxic effects. It has a high affinity for the aryl hydrocarbon receptor (AhR), which mediates its biological effects. Upon binding to AhR, this compound activates the receptor, leading to the transcription of genes involved in xenobiotic metabolism. This can result in the formation of reactive metabolites that cause DNA damage and contribute to carcinogenesis .

Comparison with Similar Compounds

6-Chlorochrysene is part of a broader group of chlorinated polycyclic aromatic hydrocarbons, which include compounds such as:

  • 6-Chlorobenzo[a]pyrene (6-ClBaP)
  • 1-Chloropyrene (1-ClPyr)
  • 9-Chloroanthracene

Compared to these compounds, this compound is unique in its specific substitution pattern and its interaction with the aryl hydrocarbon receptor. While all chlorinated polycyclic aromatic hydrocarbons share similar environmental persistence and potential health risks, the specific effects and behavior of each compound can vary based on their molecular structure .

Properties

IUPAC Name

6-chlorochrysene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKLJLYFIFXBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10241962
Record name Chrysene, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95791-46-1
Record name 6-Chlorochrysene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95791-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chrysene, 6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095791461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysene, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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